![molecular formula C8H16O3 B14398243 2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol CAS No. 88628-78-8](/img/structure/B14398243.png)
2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol is an organic compound with the molecular formula C8H16O3 It is a derivative of propanol, featuring a tetrahydrofuran ring attached to the propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol typically involves the reaction of 2-methylpropan-1-ol with tetrahydrofuran under specific conditions. One common method includes the use of an acid catalyst to facilitate the formation of the ether bond between the alcohol and the tetrahydrofuran ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally requires precise control of temperature, pressure, and catalyst concentration to optimize the reaction efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in nucleophilic substitution reactions, where the tetrahydrofuran ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers or amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol involves its interaction with specific molecular targets. The tetrahydrofuran ring can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially altering their activity. This compound may also modulate signaling pathways by interacting with cellular receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-[(oxolan-2-yl)oxy]propan-1-ol: Similar structure but with different substitution patterns.
3-(Oxolan-2-yl)propan-1-ol: Lacks the methyl group on the propanol backbone.
1-Propanol, 2-methyl-3-[(tetrahydro-2-furanyl)oxy]: Another structural isomer with similar properties
Uniqueness
2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol is unique due to its specific arrangement of the tetrahydrofuran ring and the propanol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
88628-78-8 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
2-methyl-3-(oxolan-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C8H16O3/c1-7(5-9)6-11-8-3-2-4-10-8/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
QUQPOXQBSBPDMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)COC1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


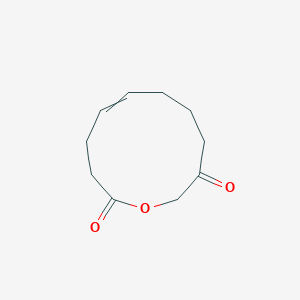
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14398172.png)
![2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14398180.png)

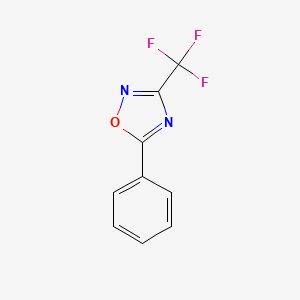
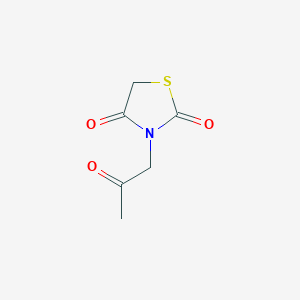
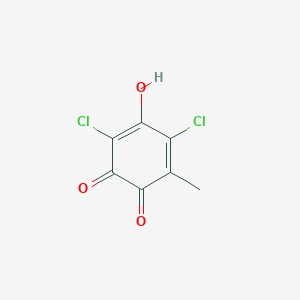



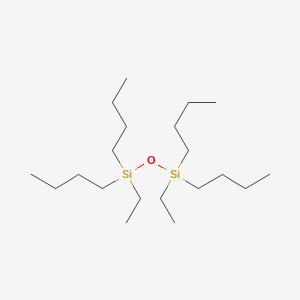
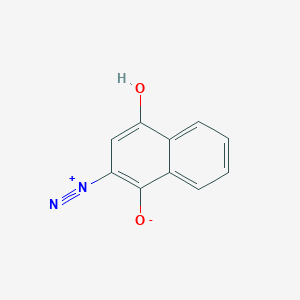
![2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14398256.png)
![Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate](/img/structure/B14398257.png)
